IMPDH2 Enzymatic Inhibition: 6-Aminomethyl Derivative Versus Unsubstituted Oxindole Baseline
6-(Aminomethyl)indolin-2-one inhibits human inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) with a Ki of 240 nM against the IMP substrate and a Ki of 440 nM against the NAD cofactor substrate, as measured in spectrophotometric enzymatic assays [1]. By contrast, the unsubstituted indolin-2-one (oxindole) scaffold demonstrates negligible IMPDH2 inhibition (Ki > 5,000 nM) under identical assay conditions, establishing that the 6-aminomethyl substituent is essential for measurable target engagement [2]. The 6-substitution regiochemistry is the only aminomethylindolin-2-one isomer for which IMPDH2 inhibitory activity has been quantitatively reported in the BindingDB ChEMBL database—no Ki or IC50 values for IMPDH2 inhibition are available for the 4-, 5-, or 7-(aminomethyl)indolin-2-one positional isomers, indicating either lack of activity or lack of investigation [3].
| Evidence Dimension | IMPDH2 enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 240 nM (IMP substrate); Ki = 440 nM (NAD substrate) |
| Comparator Or Baseline | Indolin-2-one (unsubstituted oxindole): Ki > 5,000 nM against IMPDH2 |
| Quantified Difference | ≥20.8-fold improvement in IMPDH2 inhibition for the 6-aminomethyl derivative over unsubstituted oxindole baseline |
| Conditions | Spectrophotometric coupled enzyme assay; recombinant human His-tagged IMPDH2 expressed in E. coli BL21 (DE3); IMP or NAD as variable substrate |
Why This Matters
For researchers targeting IMPDH2 for immunosuppressive, antiviral, or anticancer drug discovery, the 6-aminomethyl derivative is the only commercially available aminomethylindolin-2-one isomer with documented IMPDH2 inhibitory activity, providing a validated starting point for fragment-based lead optimization.
- [1] BindingDB. BDBM50421763 (CHEMBL699568). 6-(Aminomethyl)indolin-2-one. Affinity Data: Ki = 240 nM (IMP substrate); Ki = 440 nM (NAD substrate) against human IMPDH2. http://www.bindingdb.org View Source
- [2] BindingDB. BDBM50456076 (CHEMBL4215758). Indolin-2-one (unsubstituted). Ki > 5,000 nM against human IMPDH2 (IMP substrate). http://www.bindingdb.org View Source
- [3] BindingDB and ChEMBL databases, accessed via bindingdb.org. Search for 4-, 5-, and 7-(aminomethyl)indolin-2-one entries against IMPDH2 returns no quantitative inhibition data as of the search date. View Source
